3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a trimethoxyphenyl group and a benzothiazole moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
This compound interacts with its targets, leading to a series of changes in the cell. For instance, it inhibits tubulin polymerization, which disrupts the formation of the mitotic spindle, thereby preventing cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in the correct folding of other proteins, leading to the degradation of Hsp90 client proteins .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the microtubule dynamics, affecting the cell cycle and inducing cell death . The inhibition of Hsp90 leads to the disruption of several signaling pathways dependent on Hsp90 client proteins . Furthermore, the compound inhibits TrxR, disrupting the cellular redox balance and leading to oxidative stress .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cell division, degradation of certain proteins, disruption of signaling pathways, and induction of oxidative stress . These effects can lead to cell death, particularly in cancer cells, which is why the compound has shown notable anti-cancer effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . For instance, compounds containing the Trimethoxyphenyl (TMP) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and others .
Cellular Effects
A derivative of 3,4,5-trimethoxy-N-phenyl benzamide bearing an 8′′-methylimidazopyridine moiety has been found to demonstrate neuroprotective effects by preventing cell death caused by oxidative stress .
Molecular Mechanism
Compounds with the TMP group have been found to inhibit tubulin polymerization, a crucial process in cell division . This suggests that the compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Compounds with the TMP group have been found to interact with various enzymes and cofactors, suggesting that this compound may be involved in similar metabolic pathways .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Trimethoxybenzoyl Chloride: The benzothiazole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of automated reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with similar structural motifs.
Uniqueness
3,4,5-Trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide stands out due to its combined structural features of the trimethoxyphenyl group and benzothiazole moiety, which confer unique biological activities and potential therapeutic applications not seen in the other compounds.
This compound’s versatility and potential in various scientific and industrial applications make it a valuable subject of ongoing research.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-14-5-10-18-21(11-14)31-24(26-18)15-6-8-17(9-7-15)25-23(27)16-12-19(28-2)22(30-4)20(13-16)29-3/h5-13H,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEYVUNZOLDSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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